

Chemical and physical properties of (S)-alpha-allylalanine

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Compound of Interest

Compound Name: (S)-2-Amino-2-methylpent-4-enoic acid

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(S)-alpha-Allylalanine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-alpha-Allylalanine, a non-proteinogenic α -amino acid, represents a valuable chiral building block in synthetic organic chemistry and drug discovery. Its unique structural feature, an allyl group at the α -position, imparts distinct conformational properties and offers a reactive handle for further chemical modifications. This technical guide provides a detailed overview of the known chemical and physical properties of (S)-alpha-allylalanine, outlines common synthetic and purification methodologies, and explores its potential, though currently undocumented, biological significance. While specific experimental data for this compound is limited in publicly available literature, this guide consolidates the existing knowledge and provides context through comparisons with related amino acids.

Chemical and Physical Properties

Precise experimental values for the physical properties of (S)-alpha-allylalanine are not readily available in the reviewed literature. However, based on information from chemical suppliers and general knowledge of α -amino acids, the following properties can be summarized. For

comparative purposes, the properties of the structurally similar proteinogenic amino acid, L-Alanine, are also provided.

Table 1: General and Chemical Properties of (S)-alpha-Allylalanine

Property	Value	Source
IUPAC Name	(2S)-2-amino-2-methylpent-4-enoic acid	-
Synonyms	(S)-2-Amino-2-methyl-4-pentenoic acid	[1]
Molecular Formula	C ₆ H ₁₁ NO ₂	[1]
Molecular Weight	129.16 g/mol	[1]
CAS Number	96886-55-4	[1]
Appearance	White to off-white powder	[1]
Purity (HPLC)	≥98.0%	[1]
Optical Purity (ee)	≥98.0%	[1]
Storage Temperature	2-8°C	[1]

Table 2: Physical Properties of (S)-alpha-Allylalanine (and L-Alanine for Comparison)

Property	(S)-alpha-Allylalanine (Experimental Data Not Available)	L-Alanine (for comparison)	Source (L-Alanine)
Melting Point	Not reported	314.5 °C (decomposes)	[2]
Boiling Point	Not reported	250 °C (sublimes)	[2]
Solubility in Water	Expected to be soluble	164 g/L at 25 °C	[2]
Solubility in Organic Solvents	Expected to have limited solubility in nonpolar organic solvents	Soluble in 80% ethanol, insoluble in ether	-

Synthesis and Purification

The asymmetric synthesis of (S)-alpha-allylalanine is most commonly achieved through the alkylation of a chiral glycine or alanine equivalent. A prevalent method involves the use of a chiral nickel(II) Schiff base complex as a template to control the stereochemistry of the newly formed stereocenter.

Experimental Protocol: Asymmetric Synthesis via Ni(II) Complex Alkylation (General)

This protocol is a generalized procedure based on methods reported for the asymmetric synthesis of α -amino acids.[\[3\]](#)

1. Formation of the Chiral Ni(II) Schiff Base Complex:

- A chiral ligand, often derived from an amino acid like proline, is reacted with a benzophenone or benzaldehyde derivative.
- The resulting Schiff base is then complexed with Nickel(II) chloride or a similar Ni(II) salt in the presence of a base (e.g., sodium hydroxide or potassium carbonate) and an amino acid

substrate (e.g., glycine or alanine).

- The reaction is typically carried out in a solvent such as methanol or dimethylformamide (DMF) at room temperature.

2. Alkylation of the Ni(II) Complex:

- The chiral Ni(II) complex is then reacted with an alkylating agent, in this case, allyl bromide.
- The reaction is performed in a suitable solvent (e.g., DMF or acetonitrile) in the presence of a base (e.g., solid NaOH or potassium carbonate) to facilitate the deprotonation of the α -carbon.
- The reaction temperature is maintained, often at room temperature, to control the diastereoselectivity of the alkylation.

3. Hydrolysis and Isolation of (S)-alpha-Allylalanine:

- Following the alkylation, the resulting diastereomeric nickel complex is hydrolyzed to liberate the free amino acid.
- This is typically achieved by treatment with an aqueous acid, such as hydrochloric acid (e.g., 6M HCl), at elevated temperatures (e.g., reflux).
- The chiral auxiliary can often be recovered from the reaction mixture.

4. Purification:

- The crude (S)-alpha-allylalanine is purified to remove any unreacted starting materials, byproducts, and the chiral auxiliary.
- Common purification techniques for amino acids include:
 - Ion-exchange chromatography: This method separates compounds based on their net charge and is highly effective for purifying amino acids.
 - Silica gel chromatography: This technique can be used to separate the diastereomeric intermediates before hydrolysis or to purify the final product, though it can be challenging

for highly polar amino acids.[3]

- Recrystallization: If a suitable solvent system is found, recrystallization can be an effective method for obtaining highly pure crystalline material.

The following diagram illustrates the general workflow for the synthesis and purification of (S)-alpha-allylalanine.



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Caption: General workflow for the asymmetric synthesis and purification of (S)-alpha-allylalanine.

Spectral Data

Specific, experimentally obtained spectral data for (S)-alpha-allylalanine are not widely published. However, characteristic spectral features can be predicted based on its structure and data from similar amino acids.

Table 3: Predicted and Comparative Spectral Data

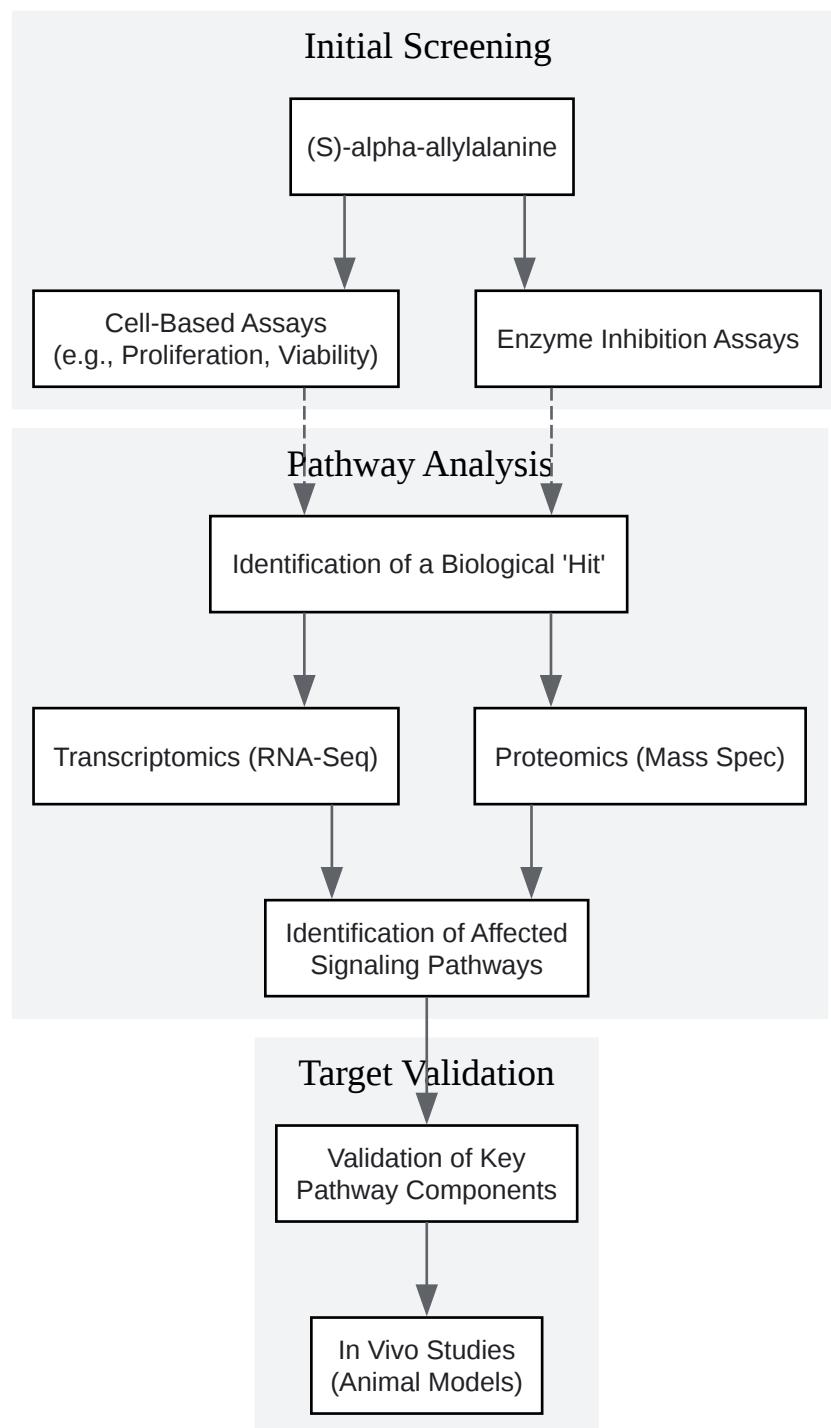
Technique	Predicted Features for (S)-alpha-Allylalanine	Comparative Data for L-Alanine	Source (L-Alanine)
¹ H NMR	Signals corresponding to the allyl group (vinyl and allylic protons), the α -methyl group, and the α -proton.	δ (D_2O): ~1.5 (d, 3H, CH_3), ~3.8 (q, 1H, α -CH)	[4][5][6]
¹³ C NMR	Resonances for the carboxylic acid carbon, the α -carbon, the α -methyl carbon, and the three carbons of the allyl group.	δ (D_2O): ~19 (CH_3), ~52 (α -CH), ~176 (C=O)	[7][8]
FTIR	Characteristic absorptions for N-H stretching (amine), O-H stretching (carboxylic acid), C=O stretching (carboxylic acid), and C=C stretching (alkene).	Broad absorptions for O-H and N-H stretches (~2500-3300 cm^{-1}), C=O stretch (~1700 cm^{-1}).	-
Mass Spec.	Molecular ion peak (M^+) at m/z 129.08. Common fragmentation patterns would involve loss of the carboxyl group (-45) and cleavage of the allyl side chain.	Molecular ion peak at m/z 89.05. Fragmentation includes loss of the carboxyl group.	[9][10]

Biological Activity and Signaling Pathways

As of the date of this guide, there is no specific information in the scientific literature detailing the biological activity or the involvement of (S)-alpha-allylalanine in any signaling pathways.

Unsaturated amino acids, as a class, are known to have various biological roles and are utilized in drug discovery to introduce conformational constraints or reactive sites into peptides and other molecules.[11][12] The allyl group in (S)-alpha-allylalanine could potentially serve as a substrate for various enzymatic modifications or act as a mimetic of other natural residues. However, any such roles are currently speculative and await experimental validation.

The following diagram represents a hypothetical workflow for investigating the biological activity of a novel amino acid like (S)-alpha-allylalanine.

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Caption: A hypothetical workflow for the investigation of the biological activity of (S)-alpha-allylalanine.

Conclusion

(S)-alpha-Allylalanine is a chiral, non-proteinogenic amino acid with significant potential as a building block in medicinal chemistry and peptide science. While detailed experimental data on its physical and biological properties are currently scarce, established asymmetric synthetic routes provide access to this compound with high purity. Further research is warranted to fully characterize its physicochemical properties and to explore its potential biological activities and applications in drug development. The methodologies and comparative data presented in this guide offer a foundational resource for scientists and researchers interested in utilizing (S)-alpha-allylalanine in their work.

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